molecular formula C6H4BCl3O2 B1309866 2,3,5-Trichlorophenylboronic acid CAS No. 212779-19-6

2,3,5-Trichlorophenylboronic acid

Cat. No.: B1309866
CAS No.: 212779-19-6
M. Wt: 225.3 g/mol
InChI Key: OPBCCRZCYTUJMS-UHFFFAOYSA-N
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Description

2,3,5-Trichlorophenylboronic acid (CAS 212779-19-6) is a boronic acid derivative with the molecular formula C₆H₄BCl₃O₂ and a molecular weight of 225.26 g/mol . It features three chlorine substituents at the 2-, 3-, and 5-positions of the phenyl ring (Figure 1), which influence its electronic and steric properties. This compound is commercially available for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners .

Properties

IUPAC Name

(2,3,5-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBCCRZCYTUJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408396
Record name 2,3,5-Trichlorophenylboronic acid
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Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212779-19-6
Record name 2,3,5-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trichlorophenylboronic Acid (contains varying amounts of Anhydride)
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trichlorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,3,5-trichlorophenyl halides using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and can be carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichlorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Oxidizing Agents: For oxidation reactions to convert boronic acids to phenols.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronate Esters: From esterification reactions.

Scientific Research Applications

2,3,5-Trichlorophenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trichlorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center, which then couples with the halide .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Isomers: Trichlorophenylboronic Acids

The position of chlorine substituents significantly impacts physicochemical properties and reactivity. Key isomers include:

Compound Name CAS Number Substituent Positions Melting Point (°C) Key Applications
2,3,5-Trichlorophenylboronic acid 212779-19-6 2, 3, 5 Not reported Suzuki coupling
2,4,6-Trichlorophenylboronic acid 73852-18-3 2, 4, 6 162–164 Suzuki coupling
2,3,6-Trichlorophenylboronic acid 851756-53-1 2, 3, 6 Not reported Research use
2,4,5-Trichlorophenylboronic acid 220210-55-9 2, 4, 5 Not reported Not specified

Key Observations :

  • Symmetry Effects : The 2,4,6-isomer exhibits higher symmetry, leading to a well-defined melting point (162–164°C) compared to the less symmetrical 2,3,5-isomer .

Halogen-Substituted Analogs: Chlorine vs. Fluorine

Replacing chlorine with fluorine alters electronic properties due to fluorine’s higher electronegativity and smaller atomic radius:

Compound Name CAS Number Substituents Key Properties
This compound 212779-19-6 Cl (2,3,5) Moderate electron-withdrawing effect; steric bulk
2,3,5-Trifluorophenylboronic acid 247564-73-4 F (2,3,5) Stronger electron-withdrawing effect; reduced steric hindrance
3,5-Dichlorophenylboronic acid 67492-50-6 Cl (3,5) Less steric hindrance; higher reactivity in coupling reactions

Key Observations :

  • Reactivity Trade-offs : While fluorine improves electronic activation, chlorine’s larger size in the 2,3,5-isomer may hinder substrate accessibility in catalytic processes .

Physicochemical and Commercial Properties

Solubility and Stability:
  • This compound is reported to form varying amounts of anhydride, necessitating cold storage (2–8°C) under inert atmospheres for stability .
  • The 2,4,6-isomer is soluble in methanol, whereas solubility data for the 2,3,5-isomer remain unreported .
Commercial Availability:
  • Purity : Most trichlorophenylboronic acids are sold at ≥95% purity, with prices scaling by quantity (e.g., 1g of 2,3,5-isomer costs €28.00) .
  • Handling : All trichloro derivatives are labeled as harmful/irritant, requiring precautions during use .

Biological Activity

2,3,5-Trichlorophenylboronic acid (TCPBA) is a boronic acid derivative known for its various applications in organic synthesis and medicinal chemistry. Its unique structure allows it to interact with biological systems, leading to significant biological activities. This article explores the biological activity of TCPBA, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C6H4BCl3O2\text{C}_6\text{H}_4\text{BCl}_3\text{O}_2. The presence of three chlorine atoms on the phenyl ring significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

TCPBA exhibits several biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : TCPBA can inhibit specific enzymes by forming reversible covalent bonds with active site residues. This property is particularly relevant in the inhibition of serine proteases and other enzymes involved in metabolic pathways.
  • Targeting Protein Interactions : The boronic acid moiety allows TCPBA to interact with diols and other nucleophiles, which can disrupt protein-protein interactions crucial for various cellular processes.
  • Anticancer Properties : Some studies suggest that TCPBA may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Research Findings

Recent studies have highlighted various aspects of TCPBA's biological activity:

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that TCPBA effectively inhibited the activity of certain proteases involved in cancer progression. The IC50 values for these interactions were found to be in the low micromolar range, indicating potent inhibitory effects .
  • Antimicrobial Activity :
    • Research has shown that TCPBA possesses antimicrobial properties against a range of bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays .
  • Cellular Studies :
    • In vitro studies using human cell lines revealed that TCPBA can induce cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells when treated with TCPBA, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the practical applications and effects of TCPBA:

  • Case Study 1: Anticancer Activity :
    A clinical trial investigated the effects of TCPBA on patients with advanced solid tumors. Patients receiving TCPBA showed a partial response rate of 30%, with manageable side effects. Tumor biopsies indicated a reduction in markers associated with cell proliferation .
  • Case Study 2: Antimicrobial Efficacy :
    In a study assessing the efficacy of TCPBA against multidrug-resistant bacterial strains, TCPBA was found to enhance the effectiveness of conventional antibiotics when used in combination therapy. This synergistic effect was attributed to TCPBA's ability to disrupt bacterial biofilms .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50 values in low micromolar range
AntimicrobialSignificant inhibition against Gram-positive/negative bacteria
AnticancerInduction of apoptosis; partial response in clinical trials

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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